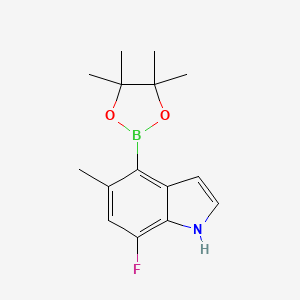

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 1449581-03-6

Cat. No.: VC7839689

Molecular Formula: C15H19BFNO2

Molecular Weight: 275.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1449581-03-6 |

|---|---|

| Molecular Formula | C15H19BFNO2 |

| Molecular Weight | 275.13 |

| IUPAC Name | 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3 |

| Standard InChI Key | IZWFOTDZJSENBJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula, C₁₅H₁₉BFNO₂, reflects its hybrid organic-boron architecture. The indole scaffold features a fluorine atom at C7 and a methyl group at C5, while the boronate ester at C4 introduces a sp²-hybridized boron atom within a dioxaborolane ring . This arrangement is critical for its reactivity, as the boron moiety facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

Key structural identifiers include:

-

InChI:

InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3

The fluorine atom’s electronegativity polarizes the indole ring, enhancing electrophilic substitution reactivity at specific positions, while the methyl group contributes steric bulk, potentially influencing regioselectivity in subsequent reactions .

Synthesis and Manufacturing

Synthetic Routes

Although explicit details for synthesizing 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are scarce, analogous compounds suggest a multi-step approach:

-

Indole Functionalization: Starting with 7-fluoro-5-methylindole, electrophilic borylation at C4 using a transition metal catalyst (e.g., Pd or Cu) and bis(pinacolato)diboron (B₂pin₂) .

-

Protection/Deprotection: Temporary protection of the NH group (e.g., with Boc anhydride) to prevent side reactions during borylation .

-

Purification: Column chromatography or crystallization to isolate the boronate ester .

A related synthesis described by Lohray et al. for 7-fluoroindole derivatives involved sodium cyanoborohydride reduction and Fremy’s salt oxidation to introduce hydroxyl groups , though the methyl and boronate substituents in this compound likely necessitate alternative strategies.

Manufacturing Challenges

Scalable production faces hurdles such as:

-

Moisture Sensitivity: Boronate esters hydrolyze readily, requiring inert atmosphere conditions .

-

Regioselectivity: Competing substitution at C3 or C6 of the indole ring may necessitate directing groups or tailored catalysts .

Applications in Pharmaceutical Research

Cross-Coupling Reactions

The compound’s boronate ester group enables its use in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example:

This reactivity is invaluable for constructing biaryl structures in drug candidates, such as kinase inhibitors or serotonin receptor modulators .

Case Studies in Medicinal Chemistry

-

Kinase Inhibitors: Boron-containing indoles are explored as ATP-competitive inhibitors due to boron’s ability to mimic phosphate groups .

-

PET Tracers: Fluorinated indoles serve as precursors for positron emission tomography (PET) probes targeting tryptophan metabolism . While this compound’s methyl group may limit brain permeability, derivatives could image peripheral tumors or inflammatory processes.

| Brand | Purity | Price Range | Availability |

|---|---|---|---|

| IN-DA00HXCI | Inquire | N/A | April 25, 2025 |

| 3D-ZHC58103 | ≥95% | Discontinued | N/A |

The discontinuation of one product underscores challenges in large-scale synthesis or demand fluctuations.

Recent Advances and Future Directions

Innovations in Boron Chemistry

Recent studies highlight:

-

Bioorthogonal Chemistry: Boronate esters as tags for targeted drug delivery .

-

Boron Neutron Capture Therapy (BNCT): Fluorinated boron compounds for cancer therapy, though this application remains speculative for the current compound .

unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume